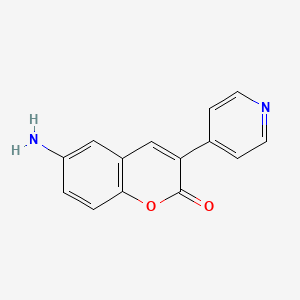![molecular formula C11H15ClN4 B11873263 1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride](/img/structure/B11873263.png)
1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride is a compound that features a benzimidazole moiety linked to a pyrrolidine ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable halide precursor.
Coupling Reaction: The benzimidazole and pyrrolidine intermediates are then coupled using a suitable coupling agent, such as EDCI or DCC, in the presence of a base like triethylamine.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives.
科学的研究の応用
1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites, affecting downstream signaling pathways.
類似化合物との比較
1H-benzo[d]imidazole: The parent compound, known for its broad range of biological activities.
2-(1H-benzo[d]imidazol-2-yl)pyridine: A derivative with similar structural features but different biological properties.
1-(1H-benzo[d]imidazol-2-yl)ethanamine: Another derivative with variations in the side chain, leading to different pharmacological effects.
Uniqueness: 1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride is unique due to the presence of both the benzimidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
特性
分子式 |
C11H15ClN4 |
|---|---|
分子量 |
238.72 g/mol |
IUPAC名 |
1-(1H-benzimidazol-2-yl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c12-8-5-6-15(7-8)11-13-9-3-1-2-4-10(9)14-11;/h1-4,8H,5-7,12H2,(H,13,14);1H |
InChIキー |
JZEOMZGMAKILNI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1N)C2=NC3=CC=CC=C3N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)




![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)




![4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B11873253.png)
